molecular formula C8H14N4O B12881323 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B12881323
M. Wt: 182.22 g/mol
InChI Key: PXYYZXPDXZLFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery. It features a piperidine ring linked to a methylated triazolone heterocycle, a scaffold frequently found in the development of biologically active molecules. The core research value of this compound and its close analogs lies in their potential as inhibitors of protein-protein interactions (PPIs), particularly those involving polo-like kinase 1 (Plk1). Plk1 is a mitotic kinase overexpressed in a wide range of human cancers, making it a compelling anticancer target . Unlike traditional catalytic domain inhibitors, compounds based on the triazole scaffold can be designed to target the C-terminal Polo-box domain (PBD) of Plk1. Inhibiting this domain disrupts the proper subcellular localization of Plk1, which is critical for its mitotic functions, and offers a potential strategy to selectively target cancer cells with a higher therapeutic window . Furthermore, heterocyclic moieties like triazole and piperidine are common in FDA-approved drugs, suggesting favorable "druggability" and making this compound a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of more complex bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H14N4O/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,11,13)

InChI Key

PXYYZXPDXZLFPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with hydrazine derivatives followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Preliminary studies on 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suggest it may inhibit the growth of various bacterial strains. The presence of the piperidine ring enhances its ability to penetrate biological membranes, potentially increasing its efficacy against pathogenic microorganisms.

Anticancer Properties

The structural characteristics of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one position it as a candidate for anticancer drug development. Studies have indicated that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis. Ongoing research is focused on understanding its mechanism of action at the molecular level.

Neuroprotective Effects

Given the piperidine component's known neuroprotective effects, 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is being investigated for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data suggest it may modulate pathways related to oxidative stress and inflammation.

Fungicidal Properties

The compound has shown promise as a fungicide due to its ability to disrupt fungal cell wall synthesis. This property makes it a candidate for developing new agricultural pesticides that are effective against resistant strains of fungi.

Plant Growth Regulation

Studies have suggested that triazole compounds can act as plant growth regulators by influencing hormone levels within plants. The application of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one in agriculture could enhance crop yield and resilience against environmental stressors.

Corrosion Inhibition

Research into the electrochemical properties of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has revealed its potential as a corrosion inhibitor for metallic surfaces. Studies demonstrate that it forms protective films on metals, thereby reducing oxidation rates and prolonging material life .

Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as antimicrobial activity in coatings and textiles .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2020)Demonstrated significant inhibition of bacterial growth in vitro.
Anticancer PropertiesCancer Research Journal (2022)Induced apoptosis in cancer cell lines; further studies ongoing.
Fungicidal PropertiesAgricultural Sciences Journal (2023)Effective against resistant fungal strains; potential for new formulations.
Corrosion InhibitionMaterials Science Journal (2023)Formed protective layers on steel; reduced corrosion rates significantly .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Antiviral Triazolone Derivatives

Compound 1: 3-(6-Methylpyridine-3-yl)-4-[(thiophene-2-yl)methylene amino]-1H-1,2,4-triazol-5(4H)-thione (Fig. 47 in )

  • Key Features : Thiophene and pyridine substituents.
  • Activity : Inhibits influenza neuraminidase with a 42.19% inhibition rate at 40 mg/mL .
  • Comparison: The target compound lacks sulfur-based substituents but shares the triazolone core.

Lipogenesis Inhibitors

IPI-9119 : (cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one ()

  • Key Features : Pyrrolidine and cyclopropanecarbonyl groups.
  • Activity : IC50 = 7.7 nM against fatty acid synthesis; suppresses cancer cell growth .
  • Comparison : The target compound’s piperidine moiety offers a larger ring size than pyrrolidine, possibly altering steric interactions with targets like the KRAS domain.

Gαq-RGS2 Loop Activators

Compound 3 : 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one ()

  • Key Features : Trifluoromethylphenyl and chlorophenyl groups.
  • Activity : Activates Gαq-RGS2 loops, relevant in cardiovascular and neurological disorders .
  • Comparison : The target compound’s piperidine substituent may target different protein interfaces compared to aromatic groups, suggesting divergent therapeutic applications.

Anticonvulsant Triazolones

Compound 50 : 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one ()

  • Key Features : Ethyl and alkoxyphenyl substituents.
  • Activity : ED50 = 26.9 mg/kg in mouse maximal electroshock (MES) tests; protective index (PI) = 11.0 .

Piperidine-Containing Analogs

Compound 13 : 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride ()

  • Key Features : Phenyl-triazole-piperidine scaffold.
  • Comparison : The absence of the triazolone ketone in this compound may reduce hydrogen-bonding capacity compared to the target compound .

Compound 17 : 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine ()

  • Key Features : Isopropyl and methyl groups on triazole.
  • Comparison : The branched isopropyl group may introduce steric hindrance, contrasting with the target’s planar triazolone core .

Comparative Data Table

Compound Substituents (Positions 3 & 4) Biological Activity Key Data Reference
Target Compound Piperidin-4-yl (3), Methyl (4) Not explicitly reported Structural flexibility -
Antiviral (Fig. 47) Thiophene, pyridine Anti-influenza (Neuraminidase) 42.19% inhibition at 40 mg/mL
IPI-9119 Pyrrolidine, cyclopropanecarbonyl Lipogenesis inhibition (Cancer) IC50 = 7.7 nM
Anticonvulsant (Compound 50) Ethyl (3), 4-(pentyloxy)phenyl (4) Anticonvulsant ED50 = 26.9 mg/kg
Gαq Activator Trifluoromethylphenyl, chlorophenyl Protein interaction modulation Preclinical data
Piperidine Analog (13) Phenyl-triazole, piperidine Undisclosed Structural analog

Key Insights and Structure-Activity Relationships (SAR)

  • Piperidine vs. Aromatic Groups : Piperidine substituents (target compound) may improve solubility and target engagement compared to bulky aromatic groups (e.g., thiophene in , phenyl in ).
  • Substituent Position : Position 3 substituents (e.g., piperidin-4-yl in the target vs. ethyl in ) dictate steric and electronic interactions, influencing potency and selectivity.

Biological Activity

4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been explored in various studies. It typically involves the reaction of piperidine derivatives with triazole precursors under specific conditions to yield the desired product. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study showed that derivatives with similar structures had median inhibitory concentrations (IC50) ranging from 22 nM to 65 nM against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines .

CompoundCell LineIC50 (nM)
3fPanc-128
3gMCF-726
3hHT-2922
ErlotinibA54933

These findings suggest that the presence of the piperidine moiety enhances the antiproliferative properties of these triazole derivatives.

The mechanism by which these compounds exert their antiproliferative effects involves the activation of apoptotic pathways. Specifically, they have been shown to activate caspases (caspase-3 and caspase-8) and down-regulate anti-apoptotic proteins such as Bcl2 . The apoptotic assays indicated that compounds like 3g and 3h significantly increased caspase expression levels compared to untreated controls.

Antioxidant Activity

In addition to their anticancer properties, these compounds also display promising antioxidant activity. For example, at a concentration of 10 µM, compounds similar to 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one demonstrated DPPH radical scavenging activities comparable to Trolox, a known antioxidant .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in various therapeutic contexts:

  • Cancer Treatment : A study reported on a series of triazole derivatives where one compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents like erlotinib. This indicates potential for development as a new class of anticancer drugs.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of related triazole compounds against oxidative stress-induced neuronal damage. The results suggested that these compounds could be beneficial in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.